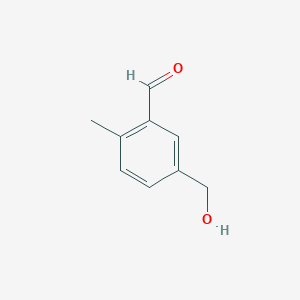
5-(Hydroxymethyl)-2-methylbenzaldehyde
Cat. No. B8443788
M. Wt: 150.17 g/mol
InChI Key: YFIAJVDZOOKCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08299267B2
Procedure details


To a stirring solution of 27 mL of DIBAL-H (1.5 M solution in toluene) in 10 mL of CH2Cl2 at −78° C. was added 1.32 g (7.54 mmol) of methyl 3-cyano-4-methylbenzoate in 35 mL of CH2Cl2 dropwise over a period of 30 min. After stirring for about 40 min. at −78° C., the solution was allowed to warm to r.t. After 75 min., the solution was cooled to −78° C. and 10 mL of H2O and 16 mL of 1N HCl were added. The cold bath was removed, and the mixture was allowed to warm to r.t. Concentrated HCl (5-6 mL) was added and stirring was continued for 1.5 h. Chloroform was added, the layers were separated, and the organic layer was washed with 20 mL of brine. The combined aqueous layers were extracted with chloroform (4×). The combined extracts were dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (50% EtOAc/hexanes) provided the 800 mg of 5-(hydroxymethyl)-2-methylbenzaldehyde as a yellow oil with some impurity.






Identifiers


|
REACTION_CXSMILES
|
CC(C[AlH]CC(C)C)C.[C:10]([C:12]1[CH:13]=[C:14]([CH:19]=[CH:20][C:21]=1[CH3:22])[C:15](OC)=[O:16])#N.[OH2:23].Cl>C(Cl)Cl>[OH:16][CH2:15][C:14]1[CH:19]=[CH:20][C:21]([CH3:22])=[C:12]([CH:13]=1)[CH:10]=[O:23]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
27 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
|
Name
|
|
|
Quantity
|
1.32 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C=C(C(=O)OC)C=CC1C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for about 40 min. at −78° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to r.t
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 75 min.
|
|
Duration
|
75 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled to −78° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cold bath was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to r.t
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Concentrated HCl (5-6 mL) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 1.5 h
|
|
Duration
|
1.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Chloroform was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with 20 mL of brine
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined aqueous layers were extracted with chloroform (4×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts were dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash silica gel chromatography (50% EtOAc/hexanes)
|
Outcomes


Product
Details
Reaction Time |
40 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC=1C=CC(=C(C=O)C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 800 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
